4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one
Description
4-[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one is a heterocyclic compound featuring a phthalazin-1(2H)-one core fused with a 1,2,4-oxadiazole ring. The oxadiazole moiety is substituted with a 3,4-dimethylphenyl group, while the phthalazinone nitrogen is linked to a 4-methoxyphenyl substituent.
The compound’s synthesis likely involves cyclization reactions common to oxadiazole derivatives, such as condensation of amidoximes with carboxylic acid derivatives.
Properties
IUPAC Name |
4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3/c1-15-8-9-17(14-16(15)2)23-26-24(32-28-23)22-20-6-4-5-7-21(20)25(30)29(27-22)18-10-12-19(31-3)13-11-18/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTDPSMVKQDZQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one (CAS Number: 1325306-36-2) is a member of the phthalazine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
The chemical structure of the compound can be represented by the following identifiers:
| Property | Value |
|---|---|
| Molecular Formula | C18H14N4O2 |
| Molecular Weight | 318.33 g/mol |
| IUPAC Name | 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2H-phthalazin-1-one |
| PubChem CID | 52940422 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research has indicated that phthalazine derivatives can exhibit:
- Anticancer Activity : Phthalazine derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms such as inducing apoptosis and disrupting cell cycle progression. For instance, compounds similar to this one have demonstrated significant cytotoxicity against multiple cancer cell lines including MCF-7 (breast cancer) and HePG2 (liver cancer) with IC50 values in the low micromolar range .
- Antimicrobial Properties : Some studies suggest that oxadiazole-containing compounds can possess antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential enzymes .
Anticancer Activity
A study highlighted the anticancer potential of phthalazine derivatives where compounds were tested against several human cancer cell lines. The results indicated that certain derivatives displayed IC50 values significantly lower than standard chemotherapeutic agents. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 48a | MCF-7 | 17.39 |
| 48b | HePG2 | 22.19 |
These findings suggest that the incorporation of oxadiazole moieties may enhance the anticancer properties of phthalazine derivatives .
Antimicrobial Activity
In another investigation focusing on antimicrobial properties, derivatives similar to this compound were evaluated for their efficacy against pathogenic bacteria. The results demonstrated a notable reduction in bacterial viability at varying concentrations, indicating a dose-dependent response.
Case Studies
- Cytotoxicity Assays : In one study, the compound was subjected to MTT assays to evaluate its cytotoxic effects on cultured cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 μM, supporting its potential as an anticancer agent .
- In Vivo Studies : Animal models treated with phthalazine derivatives exhibited reduced tumor growth compared to control groups. These studies provide preliminary evidence for the therapeutic efficacy of such compounds in vivo .
Comparison with Similar Compounds
Key Observations :
- Halogen vs.
- Methoxy Groups: The 4-methoxyphenyl group in the target compound may enhance electron-donating effects, influencing reactivity and biological activity compared to non-methoxy analogs.
Computational and Analytical Characterization
- Density Functional Theory (DFT) : Used to analyze electronic properties of heterocycles (). For example, gradient-corrected functionals accurately predict exchange-energy densities, aiding in understanding substituent effects.
- Crystallography : Tools like SHELX and OLEX2 () enable precise structural determination. The target compound’s analogs (e.g., in ) are characterized via single-crystal X-ray diffraction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
